molecular formula C15H13F3N2 B14132210 N-Benzyl-4-trifluoromethyl-benzamidine

N-Benzyl-4-trifluoromethyl-benzamidine

Cat. No.: B14132210
M. Wt: 278.27 g/mol
InChI Key: AGNLIGOLIXPXKY-UHFFFAOYSA-N
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Description

N-Benzyl-4-(trifluoromethyl)benzimidamide is an organic compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(trifluoromethyl)benzimidamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with benzyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-4-(trifluoromethyl)benzimidamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzimidamides.

Scientific Research Applications

N-Benzyl-4-(trifluoromethyl)benzimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzamidoxime
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzamidine

Uniqueness

N-Benzyl-4-(trifluoromethyl)benzimidamide is unique due to the presence of both a benzyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H13F3N2

Molecular Weight

278.27 g/mol

IUPAC Name

N'-benzyl-4-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C15H13F3N2/c16-15(17,18)13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20)

InChI Key

AGNLIGOLIXPXKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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